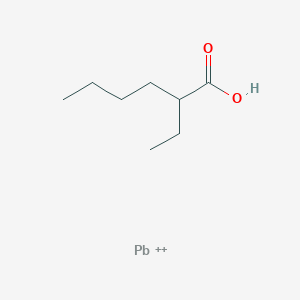

2-Ethylhexanoic acid, lead salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylhexanoic acid, lead salt is a chemical compound formed by the reaction of 2-ethylhexanoic acid with lead. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a stabilizer and a catalyst in different chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-ethylhexanoic acid, lead salt typically involves the reaction of 2-ethylhexanoic acid with a lead compound, such as lead oxide or lead acetate. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions in reactors where 2-ethylhexanoic acid is reacted with lead compounds. The process is optimized to maximize yield and purity, often involving steps such as purification and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylhexanoic acid, lead salt can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form lead oxides and other by-products.

Reduction: It can be reduced under specific conditions to form lead metal and other reduced species.

Substitution: It can participate in substitution reactions where the lead ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

Substitution: Metal salts like sodium or potassium salts are used in substitution reactions.

Major Products Formed:

Oxidation: Lead oxides and other oxidized species.

Reduction: Lead metal and reduced organic compounds.

Substitution: New metal salts and 2-ethylhexanoic acid derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

2-Ethylhexanoic acid, lead salt has several notable applications in scientific research:

Catalysis in Organic Synthesis

- It serves as a catalyst in various organic synthesis reactions and polymerization processes. The lead ion facilitates reactions by forming complexes with organic substrates, enhancing reaction rates .

Biological Studies

- The compound is utilized in studies of metal ion interactions with biological molecules. Its ability to form stable complexes allows researchers to investigate the effects of lead on biological systems, including potential toxicity and biochemical pathways .

Medical Applications

- Investigated for use in radiopharmaceuticals and diagnostic agents. Its properties may allow it to act as a tracer or therapeutic agent in medical imaging and treatment .

Plastics and Coatings

- Widely used as a stabilizer in plastics such as polyvinyl chloride (PVC) and polyolefins. It acts as a drying agent in paints and coatings, improving their performance and durability .

Lubricants

- Functions as a lubricant additive in synthetic lubricants, enhancing their properties and performance under various conditions .

Corrosion Inhibitors

- Used in automotive coolants to prevent corrosion of metal surfaces, thus extending the lifespan of automotive components .

Environmental Considerations

The environmental impact of this compound has been assessed through various studies:

- Biodegradability: The organic components of the salt are biodegradable. Studies indicate that the compound undergoes significant degradation (up to 98% within 28 days) when subjected to standard biodegradation tests .

- Toxicity Assessments: Research has highlighted potential developmental toxicity associated with exposure to lead salts. Regulatory bodies have conducted assessments to understand the risks posed by this compound to human health and the environment .

Case Studies

Case Study 1: Use in Paints

- A study evaluated the effectiveness of lead 2-ethylhexanoate as a drying agent in alkyd paints. Results indicated improved drying times and film formation compared to traditional drying agents, showcasing its utility in enhancing paint performance .

Case Study 2: Biocompatibility Studies

Mécanisme D'action

The mechanism of action of 2-ethylhexanoic acid, lead salt involves its ability to interact with various molecular targets, such as enzymes and receptors. The lead ion can form complexes with organic molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

- 2-Ethylhexanoic acid, cobalt salt

- 2-Ethylhexanoic acid, nickel salt

- 2-Ethylhexanoic acid, tin salt

Comparison: 2-Ethylhexanoic acid, lead salt is unique due to its specific interactions with lead ions, which differ from those of cobalt, nickel, and tin salts. These differences result in distinct catalytic properties and applications in various industrial processes.

Activité Biologique

2-Ethylhexanoic acid, lead salt (CAS No. 16996-40-0) is a compound that has garnered attention for its biological activity, particularly in the context of metal ion interactions and potential applications in various fields such as chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound is formed by the reaction of lead ions with 2-ethylhexanoic acid. The lead ion can form complexes with various organic molecules, leading to alterations in their structure and function. This interaction can significantly affect biochemical pathways within cells.

Mechanism of Action:

- Complex Formation: The lead ion interacts with biological molecules, potentially altering enzyme activities and receptor functions.

- Peroxisome Proliferation: Studies indicate that 2-ethylhexanoic acid can induce peroxisome proliferation, which may influence lipid metabolism and cellular detoxification processes .

- Oxidative Stress: The compound may contribute to oxidative stress due to the production of reactive oxygen species (ROS) during metabolic processes .

Toxicity and Safety Profile

The toxicity of this compound has been evaluated in various studies. The compound exhibits low acute oral toxicity but shows harmful effects upon dermal exposure.

Toxicity Data:

- LD50 Values:

- Subchronic Effects: Repeated exposure in animal studies has shown liver changes and reduced body weight gain at higher concentrations (up to 1.5% in diet) with a NOEL (No Observed Effect Level) identified at approximately 0.1% .

Case Studies

Case Study 1: Peroxisome Proliferation

A study conducted on rats demonstrated that repeated administration of 2-ethylhexanoic acid resulted in increased liver weights and histopathological changes indicative of peroxisome proliferation. The study highlighted the compound's role in enhancing the activity of enzymes associated with peroxisomal fatty acid oxidation .

Case Study 2: Dermal Exposure Assessment

In an assessment involving dermal exposure to the compound, researchers observed significant irritation effects on human-derived epidermal keratinocytes. The MTT assay results indicated that exposure levels above certain thresholds could compromise cell viability .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other metal salts derived from the same organic acid.

Propriétés

Numéro CAS |

16996-40-0 |

|---|---|

Formule moléculaire |

C8H16O2Pb |

Poids moléculaire |

351 g/mol |

Nom IUPAC |

2-ethylhexanoic acid;lead(2+) |

InChI |

InChI=1S/C8H16O2.Pb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

ONQAUOMFCUFPBJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)O.[Pb+2] |

SMILES canonique |

CCCCC(CC)C(=O)O.[Pb] |

Key on ui other cas no. |

16996-40-0 |

Description physique |

Liquid |

Pictogrammes |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.